1-Cyclohexyl-2,5-dimethylpiperidin-4-one
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Overview
Description
1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone is an organic compound with a complex structure that includes a cyclohexyl group, two methyl groups, and a tetrahydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone typically involves the following steps:
Cyclohexylation: Introduction of the cyclohexyl group to the precursor molecule.
Methylation: Addition of methyl groups at the 2 and 5 positions.
Formation of the Tetrahydropyridinone Ring: Cyclization to form the tetrahydropyridinone ring.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone may involve large-scale reactors, continuous flow processes, and advanced purification techniques to meet the demand for high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carbonyl group.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2,5-dimethylpyrrolidinone: Similar structure but with a pyrrolidinone ring.
1-Cyclohexyl-2,5-dimethylpiperidinone: Similar structure but with a piperidinone ring.
Uniqueness
1-Cyclohexyl-2,5-dimethyltetrahydro-4(1H)-pyridinone is unique due to its specific ring structure and the presence of both cyclohexyl and methyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
1-cyclohexyl-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C13H23NO/c1-10-9-14(11(2)8-13(10)15)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
InChI Key |
ZBMNTDYSMDSDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1C2CCCCC2)C |
Origin of Product |
United States |
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